molecular formula C13H14N2O3 B14509218 3-(1-Hydroxyethylidene)-2-oxo-N-phenylpyrrolidine-1-carboxamide CAS No. 63806-82-6

3-(1-Hydroxyethylidene)-2-oxo-N-phenylpyrrolidine-1-carboxamide

Cat. No.: B14509218
CAS No.: 63806-82-6
M. Wt: 246.26 g/mol
InChI Key: OBSVVPGRCIIPJO-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethylidene)-2-oxo-N-phenylpyrrolidine-1-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and a hydroxyethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxyethylidene)-2-oxo-N-phenylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of N-phenylpyrrolidine-2,3-dione with ethylidene derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyethylidene)-2-oxo-N-phenylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1-Hydroxyethylidene)-2-oxo-N-phenylpyrrolidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyethylidene)-2-oxo-N-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxyethylidene group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Hydroxyethylidene)-2-oxo-N-phenylpyrrolidine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

63806-82-6

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

3-(1-hydroxyethylidene)-2-oxo-N-phenylpyrrolidine-1-carboxamide

InChI

InChI=1S/C13H14N2O3/c1-9(16)11-7-8-15(12(11)17)13(18)14-10-5-3-2-4-6-10/h2-6,16H,7-8H2,1H3,(H,14,18)

InChI Key

OBSVVPGRCIIPJO-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCN(C1=O)C(=O)NC2=CC=CC=C2)O

Origin of Product

United States

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